![molecular formula C10H11N3O3 B15301734 6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid is a derivative of pyridine-3-carboxylic acid. It is known for its role as a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2). MK2 is involved in the regulation of several cellular processes, including inflammation, cytokine production, and cell survival.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of MK2, making it useful in studies related to inflammation and cell survival.
Medicine: Potential therapeutic applications in diseases where MK2 is implicated, such as inflammatory diseases and certain cancers.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects by inhibiting MK2. MK2 is a kinase involved in the regulation of various cellular processes. By inhibiting MK2, 6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid can modulate the production of cytokines and other inflammatory mediators, thereby affecting inflammation and cell survival pathways.
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid is unique due to its specific inhibitory action on MK2, which is not a common feature among other pyridinecarboxylic acids. This specificity makes it particularly valuable in research focused on inflammation and related cellular processes .
特性
分子式 |
C10H11N3O3 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
6-(cyclopropylcarbamoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-9(15)6-1-4-8(11-5-6)13-10(16)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15)(H2,11,12,13,16) |
InChIキー |
YVJBSFJAKBDVSH-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)NC2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


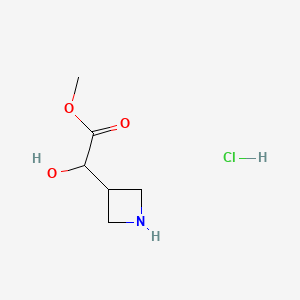
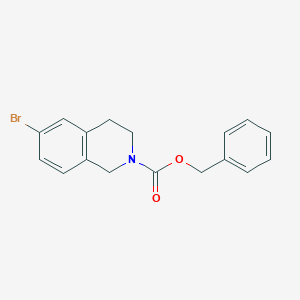
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(ethylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301657.png)
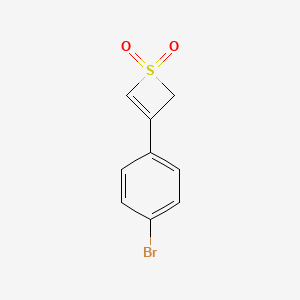

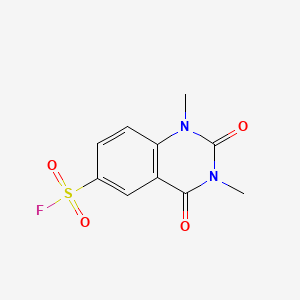

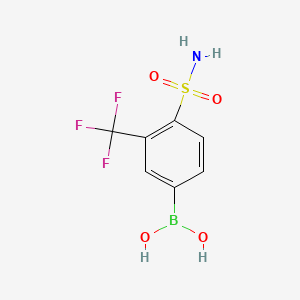
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

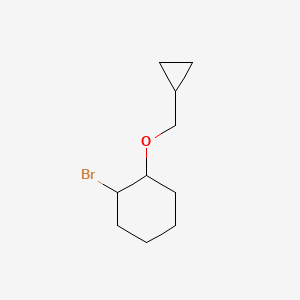

![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)

